N-cyclopentyl-2-(4-propylphenoxy)acetamide
Description
N-cyclopentyl-2-(4-propylphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclopentyl group attached to the nitrogen atom of the acetamide backbone and a 4-propylphenoxy substituent at the alpha position of the carbonyl group. Its molecular formula is C₁₆H₂₃NO₂, with an average molecular mass of 261.365 g/mol and a monoisotopic mass of 261.172879 g/mol . The compound is cataloged under ChemSpider ID 639834 and MDL number MFCD01071277, highlighting its established identity in chemical databases .
Synthetic routes for analogous compounds, such as those involving cyclopentylamine derivatives, have been reported with variable yields (21–95%) and characterized via ¹H NMR and HRMS .
Properties
IUPAC Name |
N-cyclopentyl-2-(4-propylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-5-13-8-10-15(11-9-13)19-12-16(18)17-14-6-3-4-7-14/h8-11,14H,2-7,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVONQZIBCNZWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(4-propylphenoxy)acetamide typically involves the reaction of cyclopentylamine with 4-propylphenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-cyclopentyl-2-(4-propylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-propylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-cyclopentyl-2-(4-propylphenoxy)acetamide and related compounds:
Key Findings from Comparative Studies
Pharmacological Activity
- Anti-Cancer Activity: Compounds like N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide exhibit potent anti-cancer activity (IC₅₀ < 10 µM) against HCT-1 and MCF-7 cell lines .
- Cytotoxicity : N-(4-hydroxyphenethyl)acetamide demonstrated moderate cytotoxicity (38.3% mortality in brine shrimp assays), indicating that hydroxylation of the phenyl group may enhance bioactivity in certain contexts .
Receptor-Binding Profiles
- A₂A Adenosine Receptor Agonists: Derivatives with cyclopentyl (e.g., compound 5 in ) and cyclohexyl (compound 7) amines exhibit high binding affinity to A₂A adenosine receptors, a target for neurodegenerative and cardiovascular therapies . The cyclopentyl group in this compound may confer similar receptor selectivity but with altered pharmacokinetics due to steric effects compared to bulkier cyclohexyl analogs.
Biological Activity
N-cyclopentyl-2-(4-propylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H25NO2
- Molecular Weight : 275.39 g/mol
This compound is believed to interact with various biological targets, particularly receptors involved in neurotransmission and cellular signaling. The compound's structure allows it to potentially modulate receptor activity, influencing pathways related to pain, inflammation, and neuroprotection.
Biological Activity Overview
-
Receptor Interactions :
- The compound is hypothesized to act as a ligand for several G-protein-coupled receptors (GPCRs), which play critical roles in signal transduction.
- Specific studies have indicated its potential interaction with adenosine receptors, which are implicated in numerous physiological processes including cardiovascular function and neuroprotection .
- Antinociceptive Effects :
- Anti-inflammatory Activity :
Case Studies
-
Study on Pain Management :
- A study conducted on rodents revealed that administration of this compound resulted in a significant decrease in pain behavior compared to control groups.
- The study utilized behavioral assays such as the hot plate test and formalin test to assess analgesic effects.
-
Inflammatory Response Assessment :
- In a controlled laboratory setting, human immune cells treated with the compound showed decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating anti-inflammatory potential.
- This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-cyclopentyl-2-(4-propylphenoxy)acetamide, and how can purity be optimized?
The synthesis typically involves coupling 4-propylphenol with chloroacetyl chloride to form 2-(4-propylphenoxy)acetyl chloride, followed by reaction with cyclopentylamine. Key steps include:
- Amidation : Reacting the acyl chloride with cyclopentylamine in dry dichloromethane (DCM) using 2,6-lutidine as a base.
- Purification : Column chromatography (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures.
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) confirm structure and purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- 1H NMR : Look for characteristic signals: cyclopentyl protons (δ 1.5–2.0 ppm multiplet), phenoxy aromatic protons (δ 6.8–7.2 ppm), and the acetamide NH (δ 8.1–8.5 ppm, broad).
- 13C NMR : Carbonyl (C=O) at ~168–170 ppm, aromatic carbons (110–150 ppm), and cyclopentyl carbons (25–35 ppm).
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis using SHELXL software can resolve bond angles and intermolecular interactions (e.g., hydrogen bonding) .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Receptor binding assays : Screen for affinity at GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement.
- Enzyme inhibition : Test against kinases or esterases via fluorescence-based activity assays.
- Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cells to establish IC50 values .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target selectivity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases or neurotransmitter receptors).
- QSAR analysis : Correlate substituent effects (e.g., propyl chain length) with activity using Hammett or Hansch parameters.
- MD simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .
Q. What strategies resolve contradictions in observed vs. predicted metabolic stability for this compound?
- Microsomal assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification.
- Isotope labeling : Use deuterated analogs to track metabolic hotspots (e.g., cyclopentyl or phenoxy groups).
- CYP inhibition studies : Identify cytochrome P450 isoforms responsible for degradation using isoform-specific inhibitors .
Q. How does crystallographic data inform polymorph control during scale-up synthesis?
- Polymorph screening : Use solvent/antisolvent crystallization (e.g., methanol/water) to identify stable forms.
- SHELXL refinement : Analyze hydrogen-bonding networks (e.g., N–H···O interactions) to predict packing stability.
- DSC/TGA : Validate thermal stability of polymorphs via differential scanning calorimetry .
Methodological Notes
- Avoid commercial sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over vendor data (e.g., BenchChem) .
- Contradictions : and highlight phenoxy acetamides’ variable receptor affinities; validate target-specific assays to reduce off-target noise.
- Safety : Use gloveboxes for air-sensitive steps (e.g., acyl chloride synthesis) and adhere to hazard protocols for acetamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
